3,5-Dihydroxyflavone

Beschreibung

Eigenschaften

IUPAC Name |

3,5-dihydroxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-10-7-4-8-11-12(10)13(17)14(18)15(19-11)9-5-2-1-3-6-9/h1-8,16,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHYWQIVTVQAKQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)C3=C(C=CC=C3O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30419823 | |

| Record name | 3,5-DIHYDROXYFLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30419823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6665-69-6 | |

| Record name | 3,5-Dihydroxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6665-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-DIHYDROXYFLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30419823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dihydroxyflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,5-Dihydroxyflavone

Prepared by: Gemini, Senior Application Scientist

Introduction

Flavonoids represent a vast and diverse class of polyphenolic secondary metabolites found throughout the plant kingdom. Within this class, the flavonols are distinguished by a 3-hydroxy group on their central C-ring, a structural feature that imparts significant chemical reactivity and biological activity. This guide provides a detailed examination of the fundamental chemical properties of a specific, synthetically important member of this subclass: 3,5-dihydroxyflavone (CAS No. 6665-69-6).[1][2][3]

While not as ubiquitously studied as its polyhydroxylated relatives like quercetin or kaempferol, 3,5-dihydroxyflavone serves as a foundational scaffold for medicinal chemistry and a model compound for understanding the structure-property relationships that govern the behavior of more complex flavonols. Its unique arrangement of hydroxyl groups—one participating in a strong intramolecular hydrogen bond and one available for intermolecular interactions—creates a fascinating interplay of acidity, reactivity, and spectroscopic behavior. This document is intended for researchers, chemists, and drug development professionals who require a technical understanding of this molecule's core characteristics, from its synthesis and purification to its spectroscopic signature and chemical reactivity.

Chemical Identity and Structure

Correctly identifying a chemical entity is the bedrock of reproducible science. The following section details the established nomenclature and structural representation of 3,5-dihydroxyflavone.

Nomenclature and Identifiers:

-

Systematic IUPAC Name: 3,5-Dihydroxy-2-phenyl-4H-chromen-4-one[1]

-

Common Name: 3,5-Dihydroxyflavone

-

Molecular Formula: C₁₅H₁₀O₄[1]

-

Molecular Weight: 254.24 g/mol [2]

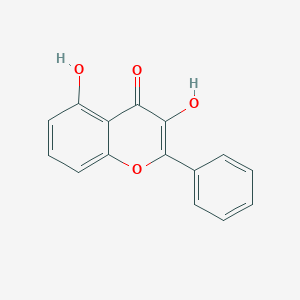

The structure consists of a central benzopyranone (chromen-4-one) core with a phenyl group at the C2 position (B-ring) and hydroxyl groups at the C3 and C5 positions. The numbering of the flavone backbone is critical for unambiguous communication of substituent positions.

Caption: Chemical structure of 3,5-Dihydroxyflavone.

Physicochemical Properties

The physical properties of 3,5-dihydroxyflavone dictate its behavior in solution, its purification strategy, and its potential for formulation. A key structural feature influencing these properties is the strong intramolecular hydrogen bond between the 5-hydroxyl proton and the 4-carbonyl oxygen, which decreases its polarity and aqueous solubility compared to isomers lacking this feature.[4][5]

| Property | Value | Source |

| CAS Number | 6665-69-6 | [1][2][3] |

| Molecular Formula | C₁₅H₁₀O₄ | [1] |

| Molecular Weight | 254.24 g/mol | [2] |

| Physical Form | Neat / Crystalline Solid | [1] |

| UV λmax (in Methanol) | 266 nm | [6] |

| XLogP3 (Predicted) | 3.0 | PubChem[3] |

| pKa (Acidic, Predicted) | 7.2 | PubChem[3] |

| Solubility | Soluble in DMSO, acetone, methanol; sparingly soluble in water. | [7] (Inferred) |

Synthesis and Purification

Flavonols are most reliably synthesized via the Algar-Flynn-Oyamada (AFO) reaction .[8][9] This method involves the oxidative cyclization of a 2'-hydroxychalcone precursor using alkaline hydrogen peroxide. The reaction proceeds through a dihydroflavonol intermediate, which is then oxidized in situ to the final flavonol product.[9] The choice of this method is causal; it directly introduces the requisite 3-hydroxyl group onto the flavone core.

Caption: Workflow for the synthesis of 3,5-dihydroxyflavone via the AFO reaction.

3.1. Experimental Protocol: Algar-Flynn-Oyamada Synthesis

This protocol is an adapted, representative procedure for the synthesis of 3,5-dihydroxyflavone.

-

Dissolution: Dissolve the starting material, 2',6'-dihydroxychalcone (1 equivalent), in a suitable solvent such as methanol or ethanol.

-

Basification: Cool the solution in an ice bath (0-5 °C). Slowly add aqueous sodium hydroxide (e.g., 2 M NaOH) until the solution is strongly alkaline and the chalcone is fully deprotonated, typically forming a deep-colored solution. The use of a strong base is essential to generate the phenoxide required for the initial cyclization step.[9]

-

Oxidation: While maintaining the low temperature, add hydrogen peroxide (30% H₂O₂, ~2-3 equivalents) dropwise to the stirred solution. The reaction is often exothermic and must be controlled to prevent side reactions or degradation. The peroxide serves as the oxidizing agent to form the key dihydroflavonol intermediate.[8]

-

Reaction Monitoring: Allow the reaction to stir at low temperature for several hours, then warm to room temperature and stir for an additional 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the chalcone spot.

-

Work-up: Once the reaction is complete, carefully acidify the mixture with dilute hydrochloric acid (HCl) or acetic acid until it is neutral or slightly acidic (pH ~5-6). This protonates the phenoxide and precipitates the crude product.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts.

-

Purification: The crude product is best purified by recrystallization from a suitable solvent system, such as ethanol/water or acetone/hexane. The choice of solvent depends on achieving high solubility at elevated temperatures and low solubility at room temperature to maximize recovery of pure crystals.

Spectroscopic Characterization (Predicted)

-

¹H-NMR (in DMSO-d₆):

-

5-OH Proton: A sharp singlet, significantly downfield shifted to ~12-13 ppm. This extreme shift is a classic diagnostic feature caused by the strong intramolecular hydrogen bond to the C4-carbonyl.[10]

-

A-Ring Protons: The protons at C6, C7, and C8 will appear as a complex multiplet or distinct doublets and triplets in the aromatic region, typically between 6.0 and 7.5 ppm.

-

B-Ring Protons: The five protons of the unsubstituted B-ring will appear as multiplets between 7.5 and 8.2 ppm.

-

3-OH Proton: A broader singlet, typically between 9 and 10 ppm, which is exchangeable with D₂O.

-

-

¹³C-NMR (in DMSO-d₆):

-

Mass Spectrometry (EI-MS):

-

Molecular Ion (M⁺•): A strong peak at m/z = 254, corresponding to the molecular weight.

-

Fragmentation: Flavonoids undergo characteristic retro-Diels-Alder (RDA) fragmentation. Expect fragments corresponding to the cleavage of the C-ring, providing structural information about the A- and B-rings.

-

-

Infrared (IR) Spectroscopy (KBr Pellet):

-

O-H Stretch: A broad band from ~3200-3500 cm⁻¹ for the hydroxyl groups.

-

C=O Stretch: A strong, sharp absorption around 1650-1665 cm⁻¹. The frequency is slightly lowered due to conjugation and hydrogen bonding with the 5-OH group.

-

C=C Stretch: Aromatic ring stretches will appear in the 1450-1610 cm⁻¹ region.

-

Chemical Reactivity and Stability

The reactivity of 3,5-dihydroxyflavone is dominated by its hydroxyl groups and the conjugated π-system.

Caption: The intramolecular hydrogen bond between the 5-OH and 4-C=O groups.

-

Acidity and Reactivity of Hydroxyl Groups:

-

5-OH Group: This hydroxyl group is significantly less acidic and less nucleophilic due to its involvement in the strong intramolecular hydrogen bond. It is resistant to simple alkylation or acylation reactions under standard conditions.

-

3-OH Group: The 3-hydroxyl group is more acidic and readily participates in reactions such as esterification, etherification, and glycosylation. It is the primary site for derivatization.

-

-

Antioxidant Activity: Like other flavonols, 3,5-dihydroxyflavone is expected to be a potent antioxidant. The mechanism involves donating a hydrogen atom from a hydroxyl group (primarily the more labile 3-OH) to neutralize free radicals, forming a stable flavonoid radical that is delocalized across the conjugated system.

-

Stability: Flavonoids can be sensitive to high pH, high temperatures, and UV light, which can lead to degradation. Solutions should be stored protected from light, and experiments at high pH should be conducted with care.

Biological Context and Potential Applications

While specific biological studies on 3,5-dihydroxyflavone are limited, the flavonol scaffold is of immense interest in drug discovery. Flavonols are known to possess a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and enzyme-inhibiting properties.[11] The 3- and 5-hydroxyl groups, in combination with the 4-oxo function, are recognized as key structural features for potent antioxidant action.[5]

Therefore, 3,5-dihydroxyflavone serves as a valuable parent structure for the synthesis of more complex derivatives. By selectively modifying the 3-OH group or the A- and B-rings, medicinal chemists can probe structure-activity relationships and develop novel therapeutic agents.

Safety and Handling

As a fine chemical powder, 3,5-dihydroxyflavone should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. If aerosolization is possible, a dust mask or respirator should be used. Based on GHS classifications for structurally similar dihydroxyflavones, this compound should be treated as a potential skin, eye, and respiratory irritant.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

References

-

3,5-Dihydroxyflavone. PubChem, National Center for Biotechnology Information. [Link]

-

Revisiting the Algar-Flynn-Oyamada (AFO) Reaction Mechanism: Computational and other Studies. Beilstein Archives. [Link]

-

Algar-Flynn-Oyamada Reaction. Merck Index. [Link]

-

3',4'-Dihydroxyflavone. PubChem, National Center for Biotechnology Information. [Link]

-

Algar-Flynn-Oyamada Reaction. Cambridge University Press. [Link]

-

Algar–Flynn–Oyamada reaction. Wikipedia. [Link]

-

Elimination of the Hydrogen Bonding Effect on the Solvatochromism of 3-Hydroxyflavones. ACS Publications. [Link]

-

Synthesis of 5-subsituted flavonols via the Algar-Flynn-Oyamada (AFO) reaction: The mechanistic implication. ResearchGate. [Link]

-

FL105. 3,5-Dihydroxyflavone. PhotochemCAD. [Link]

-

CONFIRMING THE CHEMICAL STRUCTURE OF ANTIOXIDATIVE TRIHYDROXYFLAVONES FROM SCUTELLARIA BAICALENSIS USING MODERN SPECTROSCOPIC ME. Acta Chromatographica. [Link]

-

3,7-Dihydroxyflavone. PubChem, National Center for Biotechnology Information. [Link]

-

Quantum-Chemical Analysis of the Algar–Flynn–Oyamada Reaction Mechanism. ResearchGate. [Link]

-

Chemical Structures of Four Flavonoids (Source: PubChem). ResearchGate. [Link]

-

NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King &. PharmacologyOnLine. [Link]

-

5-Substituted Flavones—Another Class of Potent Triplex DNA-Specific Ligands as Antigene Enhancers. MDPI. [Link]

-

Hydrogen Bonding Effects on Reactivity. White Rose eTheses Online. [Link]

-

Chemical structure of the flavonoid 3,6-dihydroxyflavone (3,6-DHF). ResearchGate. [Link]

-

3-Hydroxyflavone. Wikipedia. [Link]

-

Chemical structure and atom numbering of the hydroxyflavones taking quercetin (3,5,7,3,4-pentahydroxyflavone) as the example. ResearchGate. [Link]

-

2'-HYDROXY-6'-METHOXYCHALCONE. LookChem. [Link]

-

3,6-Dihydroxyflavone. PubChem, National Center for Biotechnology Information. [Link]

-

H-1 and C-13-NMR data of hydroxyflavone derivatives. ResearchGate. [Link]

-

The crystal structures and hydrogen-bond properties of three 3-hydroxy-flavone derivatives. Semantic Scholar. [Link]

-

Determination of Flavonoids in Selected Scleranthus Species and Their Anti-Collagenase and Antioxidant Potential. National Center for Biotechnology Information. [Link]

-

7,4'-Dihydroxyflavone. PubChem, National Center for Biotechnology Information. [Link]

-

Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems: Antioxidant and Antiproliferative Effects on MDA-MB-231 Breast Cancer Cells. National Center for Biotechnology Information. [Link]

Sources

- 1. 3,5-Dihydroxyflavone | CymitQuimica [cymitquimica.com]

- 2. 6665-69-6|3,5-Dihydroxy-2-phenyl-4H-chromen-4-one|BLDpharm [bldpharm.com]

- 3. 3,5-Dihydroxyflavone | C15H10O4 | CID 5393151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. PhotochemCAD | 3,5-Dihydroxyflavone [photochemcad.com]

- 7. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 8. Algar-Flynn-Oyamada Reaction [drugfuture.com]

- 9. Algar–Flynn–Oyamada reaction - Wikipedia [en.wikipedia.org]

- 10. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 11. researchgate.net [researchgate.net]

- 12. 3,6-Dihydroxyflavone | C15H10O4 | CID 688659 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Synthesis Guide: 3,5-Dihydroxyflavone via Oxidative Cyclization

Executive Summary

Target Molecule: 3,5-Dihydroxyflavone (3,5-DHF) Primary Precursor: 2'-Hydroxy-6'-substituted chalcone Core Methodology: Algar-Flynn-Oyamada (AFO) Reaction followed by Demethylation Significance: 3,5-DHF is a critical structural motif in flavonoid chemistry, distinguished by its unique dual fluorescence properties arising from Excited-State Intramolecular Proton Transfer (ESIPT). This phenomenon depends heavily on the proximity of the 3-OH and 5-OH protons to the C4 carbonyl, making the precise synthesis of this isomer essential for photophysical studies and biological probe development.

Part 1: Strategic Analysis & Mechanistic Foundation

The "5-OH" Challenge

Synthesizing 3,5-dihydroxyflavone presents a specific regiochemical challenge compared to simple flavonols. The Algar-Flynn-Oyamada (AFO) reaction—the industry standard for converting chalcones to flavonols—relies on the oxidative cyclization of 2'-hydroxychalcones using hydrogen peroxide in an alkaline medium.[1][2][3][4][5]

However, the introduction of a substituent at the 6'-position (required to form the 5-OH in the final flavone) drastically alters the reaction kinetics.

-

Aurone Competition: 6'-substituted chalcones sterically hinder the standard cyclization pathway, often favoring the ring-contraction pathway that yields aurones (2-benzylidene-3-coumaranones) rather than the desired flavonols.

-

Oxidative Instability: A free hydroxyl group at the 6'-position (in 2',6'-dihydroxychalcone) is susceptible to over-oxidation to quinones under the harsh basic conditions of the AFO reaction.

The Solution: This guide prioritizes a Protection-Deprotection Strategy . By masking the 6'-hydroxyl as a methoxy group (6'-OMe) during the AFO step, we sterically guide the reaction toward the flavonol and prevent oxidative degradation. The methyl group is subsequently removed to yield the target 3,5-DHF.

Mechanistic Pathway (AFO Reaction)

The transformation proceeds via an enolate intermediate.[6] The presence of the 6'-substituent makes the "Dean and Podimuang" mechanism (direct cyclization without stable epoxide isolation) the dominant kinetic pathway.

Caption: Mechanistic flow of the Algar-Flynn-Oyamada reaction converting a protected chalcone to a flavonol via oxidative cyclization.

Part 2: Experimental Protocol

Phase 1: Precursor Synthesis (Claisen-Schmidt Condensation)

Before the core AFO reaction, the specific chalcone skeleton must be assembled.

-

Reagents: 2-Hydroxy-6-methoxyacetophenone (1.0 eq), Benzaldehyde (1.1 eq), KOH (50% aq), Ethanol.

-

Procedure:

-

Dissolve acetophenone in ethanol at 0°C.

-

Add KOH dropwise.

-

Add benzaldehyde and stir at room temperature (RT) for 24–48 hours.

-

Acidify with HCl to precipitate the yellow chalcone: 2'-hydroxy-6'-methoxychalcone .

-

Phase 2: The AFO Reaction (Oxidative Cyclization)

This is the critical step. Temperature control is vital to minimize aurone byproducts.

Reagents & Stoichiometry:

| Component | Equivalents | Role |

|---|---|---|

| 2'-Hydroxy-6'-methoxychalcone | 1.0 | Substrate |

| NaOH (15-20% aq) | 5.0 - 10.0 | Base/Catalyst |

| H2O2 (30% aq) | 2.5 - 5.0 | Oxidant |

| Methanol/Ethanol | Solvent | Solubilizer |

Step-by-Step Protocol:

-

Dissolution: Suspend 1.0 g of the chalcone in 20 mL of Methanol. Cool the solution to 0°C in an ice bath.

-

Basification: Add 15% NaOH solution (10 mL) dropwise. The solution will turn a deep orange-red (phenolate formation).

-

Oxidation: Add 30% H2O2 (3 mL) dropwise over 10 minutes. Critical: Do not allow the temperature to rise above 5°C during addition.

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to RT and stir for another 12 hours. The solution usually lightens in color (yellow).

-

Workup: Pour the mixture into 100 mL of ice-water containing dilute HCl. A pale yellow solid will precipitate.

-

Purification: Filter the solid. Recrystallize from Ethanol/Acetone.

-

Intermediate Product:3-Hydroxy-5-methoxyflavone .

-

Quality Check: Verify absence of aurone peak in NMR (aurones show a vinylic proton ~6.5-6.8 ppm; flavonols do not).

-

Phase 3: Demethylation (Unmasking the 5-OH)

The 5-methoxy group is robust. Boron Tribromide (BBr3) is the preferred reagent for clean cleavage without affecting the flavonoid skeleton.

Protocol:

-

Dissolve 3-hydroxy-5-methoxyflavone in anhydrous Dichloromethane (DCM) under Argon/Nitrogen atmosphere at -78°C.

-

Add BBr3 (1M in DCM, 3.0 eq) slowly.

-

Warm to RT and stir overnight.

-

Quench with Methanol (carefully!) followed by water.

-

Extract with Ethyl Acetate, dry over Na2SO4, and concentrate.

-

Final Product: 3,5-Dihydroxyflavone .

Part 3: Process Logic & Visualization

The logic of this synthesis relies on the "Protected Route" to avoid side reactions. The workflow below details the decision tree and process flow.

Caption: Step-by-step synthetic workflow emphasizing the critical quality control checkpoint after the AFO reaction.

Part 4: Troubleshooting & Optimization

Aurone Formation (The "Red Solid" Problem)

If the product after Phase 2 is deep orange/red rather than pale yellow, you likely formed the aurone.

-

Cause: Temperature too high or base concentration too low.

-

Fix: Repeat AFO at strictly 0°C. Increase NaOH concentration to ensure the enolate is fully formed before H2O2 addition.

-

Alternative: If AFO fails, switch to the Iodine/DMSO oxidative cyclization method (See Reference 1.1). This method involves heating the chalcone with catalytic Iodine in DMSO, which often favors flavones over aurones for difficult substrates.

Incomplete Demethylation

-

Symptom: NMR shows residual methoxy peak (~3.8 ppm).

-

Fix: The 5-OMe is sterically hindered by the carbonyl. Increase BBr3 equivalents to 5.0 and reflux if necessary (though RT is usually sufficient).

Characterization Data (Expected)

-

1H NMR (DMSO-d6):

- 12.0+ ppm (s, 1H, 5-OH, chelated).

- 9-10 ppm (s, 1H, 3-OH).

-

Absence of aliphatic protons (except solvent).

-

UV-Vis: Distinct dual emission bands if tested for fluorescence (ESIPT signature).

References

-

Improved Synthesis of 5-Hydroxy-3',4'-dimethoxy flavone via Iodine Cyclization Source: ResearchGate Context: Describes the alternative oxidative cyclization using Iodine/DMSO when standard AFO is problematic for 5-hydroxy derivatives. URL:[Link]

-

Revisiting the Algar-Flynn-Oyamada (AFO) Reaction Mechanism Source: Beilstein Archives (2024) Context: Detailed mechanistic analysis of why 6'-substituted chalcones behave differently (Dean and Podimuang mechanism) and the competition between flavonol and aurone formation.[2] URL:[Link]

-

Synthesis of 5-substituted flavonols via the Algar-Flynn-Oyamada reaction Source: Semantic Scholar / Elsevier (2017) Context: Optimization of AFO conditions using Sodium Carbonate/H2O2 to favor flavonols over aurones for 5-substituted targets. URL:[Link][5][7]

-

Demethylation of Polymethoxyflavones Source: NIH / PubMed Central Context: Discusses the biological and chemical demethylation patterns, confirming the stability and difficulty of removing the 5-OMe group compared to other positions. URL:[Link]

Sources

- 1. (PDF) Aspects of the Algar-Flynn-Oyamada (AFO) reaction [academia.edu]

- 2. beilstein-archives.org [beilstein-archives.org]

- 3. Algar-Flynn-Oyamada Reaction (Chapter 1) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Algar–Flynn–Oyamada reaction - Wikipedia [en.wikipedia.org]

- 7. Computational insight of the mechanism of Algar–Flynn–Oyamada (AFO) reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

Technical Guide: The Algar-Flynn-Oyamada (AFO) Reaction for 3,5-Dihydroxyflavone Synthesis

Executive Summary

This technical guide details the synthesis of 3,5-dihydroxyflavone (and its derivatives) via the Algar-Flynn-Oyamada (AFO) reaction. While the AFO reaction is the standard route for flavonols (3-hydroxyflavones), the introduction of a hydroxyl group at the 5-position (A-ring) presents a unique chemoselective challenge. The required precursor, a 2',6'-disubstituted chalcone , introduces steric and electronic factors that frequently divert the reaction toward the formation of aurones (2-benzylidenebenzofuran-3-ones) rather than the desired flavonols.

This guide provides a scientifically rigorous pathway to suppress aurone formation through precursor engineering (O-methylation protection) and optimized oxidative cyclization protocols, including a modern green chemistry approach using Urea-Hydrogen Peroxide (UHP).

The Mechanistic Landscape: The "Aurone Trap"

To successfully synthesize 3,5-dihydroxyflavone, one must understand why the standard AFO protocol fails when applied directly to 2',6'-dihydroxychalcone.

The Competition: 6-endo-trig vs. 5-exo-trig

The AFO reaction involves the oxidative cyclization of 2'-hydroxychalcones using hydrogen peroxide in an alkaline medium. The mechanism proceeds through an enolate intermediate that attacks the peroxide.[1] The critical divergence point occurs after the initial hydroperoxide formation:

-

Flavonol Pathway (Desired): Nucleophilic attack by the phenoxide on the

-carbon (6-endo-trig cyclization) followed by elimination of hydroxide. -

Aurone Pathway (Undesired): Attack on the

-carbon (5-exo-trig cyclization) or rearrangement of an epoxide intermediate.

The 6'-Substituent Effect

In the synthesis of 3,5-dihydroxyflavone, the starting material corresponds to a chalcone with a substituent at the 6'-position.

-

Direct Route (2',6'-Dihydroxychalcone): The 6'-OH forms a strong intramolecular hydrogen bond with the carbonyl oxygen. This stabilizes the chalcone but reduces the electrophilicity of the carbonyl, often stalling the reaction or favoring the kinetically faster aurone formation.

-

Protected Route (2'-Hydroxy-6'-methoxychalcone): Masking the 6'-OH as a methoxy group breaks the hydrogen bond and sterically guides the cyclization toward the 6-membered flavonol ring. This is the industry-standard approach for high-purity synthesis.

Mechanistic Pathway Diagram

The following diagram illustrates the bifurcation between flavonol and aurone formation and the role of the intermediate.

Caption: Mechanistic bifurcation in the AFO reaction. Path B is maximized by protecting the 6'-position (R=OMe) to avoid the Aurone trap.

Precursor Engineering: Synthesis of the Chalcone

Target Precursor: 2'-Hydroxy-6'-methoxychalcone. Rationale: We synthesize the 5-methoxy derivative first, then demethylate. This avoids the 6'-OH interference described above.

Claisen-Schmidt Condensation Protocol[2]

-

Reagents: 2-Hydroxy-6-methoxyacetophenone, Benzaldehyde, KOH (40% aq), Ethanol.

-

Conditions: Room temperature (RT), 24–48 hours.

Step-by-Step:

-

Dissolve 10 mmol of 2-hydroxy-6-methoxyacetophenone and 10 mmol of benzaldehyde in 30 mL of ethanol.

-

Add 15 mL of 40% (w/v) aqueous KOH dropwise with vigorous stirring.

-

Stir at RT for 24 hours. The solution will turn deep orange/red (formation of the chalcone phenolate).

-

Pour the mixture into crushed ice/water (200 mL) and acidify with HCl (10%) to pH ~3.

-

Filter the yellow precipitate (Chalcone).

-

Recrystallization: Ethanol is preferred.

-

QC Check: 1H NMR should show trans-olefin protons (

Hz) around

Optimized AFO Protocols

Two protocols are provided. Protocol A is the robust, traditional solvent-based method. Protocol B is a modern, "green" variation using Urea-Hydrogen Peroxide (UHP) which often suppresses side reactions.

Protocol A: Traditional Alkaline H2O2 (Standard)

Best for: Large scale, established workflows.

-

Dissolution: Dissolve 5 mmol of 2'-hydroxy-6'-methoxychalcone in 25 mL of Methanol/Dichloromethane (3:1 ratio). Note: DCM helps solubility of methoxy-chalcones.

-

Base Addition: Add 10 mL of 15% NaOH solution. Cool to 0°C.[2][3]

-

Oxidation: Add 2.5 mL of 30%

dropwise over 20 minutes. -

Reaction: Stir at 0°C for 2 hours, then allow to warm to RT overnight.

-

Observation: The deep red chalcone color should fade to a lighter yellow/turbid suspension.

-

-

Workup: Pour into ice water containing HCl. Extract with Ethyl Acetate.[3]

-

Purification: Flash chromatography (Hexane:Ethyl Acetate) is usually required to separate the flavonol from unreacted chalcone.

Protocol B: Urea-Hydrogen Peroxide (UHP) / Green Chemistry

Best for: Higher yield, reduced aurone formation.

-

Mixing: In a mortar, combine 2 mmol of 2'-hydroxy-6'-methoxychalcone , 4 mmol of UHP (Urea-Hydrogen Peroxide adduct), and 6 mmol of pulverized KOH .

-

Grinding: Grind the mixture with a pestle for 10–15 minutes. Add 3–5 drops of ethanol to form a paste.

-

Digestion: Let the paste stand for 10 minutes.

-

Workup: Dilute with cold water, acidify with HCl. The solid product precipitates immediately.

-

Advantage: This method minimizes the water content, which kinetically disfavors the hydration side-reactions and aurone rearrangements.

Data Comparison: Method Efficiency

| Parameter | Protocol A (Traditional) | Protocol B (UHP/Green) |

| Reagent | 30% | Urea- |

| Solvent | MeOH / DCM | Solvent-free / Trace EtOH |

| Temperature | 0°C | RT (Grinding) |

| Time | 12–24 Hours | 20–30 Minutes |

| Yield (Typical) | 55–65% | 75–85% |

| Aurone impurity | Common (requires chromatography) | Minimal |

Final Transformation: Demethylation

The AFO reaction yields 3-hydroxy-5-methoxyflavone . To get the target 3,5-dihydroxyflavone , the 5-OMe must be cleaved.

-

Reagent: Boron Tribromide (

) in Dichloromethane (DCM). -

Protocol:

-

Dissolve 3-hydroxy-5-methoxyflavone in anhydrous DCM under

at -78°C. -

Add

(3 equivalents) slowly. -

Warm to RT and stir for 4 hours.

-

Quench with Methanol.[4]

-

Why this works: The 5-OMe is peri-positioned to the carbonyl, making it susceptible to Lewis acid coordination and cleavage.

-

Workflow Visualization

Caption: Step-by-step synthetic workflow for 3,5-Dihydroxyflavone, highlighting critical intermediates.

Characterization & Validation

To validate the synthesis of 3,5-dihydroxyflavone, look for these specific spectral signatures:

-

UV-Vis: Band I (320–380 nm) and Band II (240–280 nm). The 3-OH and 5-OH induce bathochromic shifts with shift reagents (

). -

1H NMR (DMSO-

):-

5-OH: A sharp singlet, highly deshielded (

12.0–13.0 ppm) due to hydrogen bonding with the C=O. -

3-OH: A broad singlet (

9.0–10.0 ppm). -

C-Ring: Absence of aliphatic protons (confirms oxidation of the dihydroflavonol intermediate).

-

-

Mass Spectrometry:

peak corresponding to the molecular weight (MW: 254.24 g/mol for 3,5-DHF).

References

-

Algar, J., & Flynn, J. P. (1934).[1] A new method for the synthesis of flavonols.[3] Proceedings of the Royal Irish Academy.[1][5] Section B: Biological, Geological, and Chemical Science, 42, 1–8.

-

Oyamada, T. (1934). A New General Method for the Synthesis of the Derivatives of Flavonol.[1] Bulletin of the Chemical Society of Japan, 10(5), 182–186.[1] [Link][1]

-

Gormley, T. R., & O'Sullivan, W. I. (1973).[1] Flavanoid epoxides—XIII: Acid catalysed rearrangement of aurone epoxides. Tetrahedron, 29(2), 369–373.[1] [Link]

-

Bhat, B. A., et al. (2014).[6] Modified Algar–Flynn–Oyamada Reaction for the Synthesis of 3-Hydroxy-2-styryl-chromen-4-ones under Solvent-Free Conditions. Molecules, 19, 15348-15359. [Link]

-

Ferreira, D., et al. (2010). Flavonoids: Synthesis and Biological Activity. Comprehensive Heterocyclic Chemistry III. Elsevier. [Link]

Sources

- 1. Algar–Flynn–Oyamada reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3’,4’,5’-trihydroxyflavone and 3’,4’,5’-trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Algar-Flynn-Oyamada Reaction (Chapter 1) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. researchgate.net [researchgate.net]

Targeting the Flavonol Core: A Technical Guide to the Biological Activity of 3,5-Dihydroxyflavone Derivatives

Executive Summary

The 3,5-dihydroxyflavone (3,5-DHF) scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its dual hydroxylation at the C3 and C5 positions of the flavone backbone. Unlike generic flavonoids, the 3,5-DHF motif facilitates unique intramolecular hydrogen bonding and metal chelation properties that drive high-affinity interactions with metalloenzymes (e.g., HCV NS5B polymerase) and kinase domains (e.g., PI3K/Akt).

This guide provides a technical deep-dive into the structure-activity relationships (SAR), therapeutic mechanisms, and validation protocols for 3,5-DHF derivatives, serving as a blueprint for their development as antiviral and anticancer agents.

Part 1: Structural Basis & SAR Analysis

The biological potency of 3,5-DHF derivatives is governed by the electronic environment of the chromone ring and the steric orientation of the B-ring.

The Chelation Pharmacophore

The defining feature of 3,5-DHF is the ability to form stable coordination complexes with divalent metal ions (

-

5-OH Site: Forms a strong intramolecular hydrogen bond with the C4-carbonyl oxygen. This locks the A-ring/C-ring system into a planar conformation, essential for intercalating into DNA or binding narrow hydrophobic pockets in enzymes.

-

3-OH Site: The C3-hydroxyl group is highly reactive. It acts as a hydrogen bond donor/acceptor and is the primary site for glycosylation in nature. In synthetic derivatives, replacing the 3-OH with a fluorine atom or an O-alkyl group often modifies metabolic stability and membrane permeability.

SAR Visualization

The following diagram maps the critical modification sites on the 3,5-DHF backbone.

Figure 1: Structure-Activity Relationship (SAR) map of 3,5-Dihydroxyflavone. The C3 and C5 hydroxyls act as the primary "warheads" for biological interaction.

Part 2: Therapeutic Applications & Mechanisms[1]

Antiviral Activity: HCV and Influenza

3,5-DHF derivatives, particularly Galangin (3,5,7-trihydroxyflavone) and 3,4'-dihydroxyflavone , exhibit potent antiviral efficacy.

-

HCV NS5B Inhibition: The Hepatitis C Virus (HCV) relies on NS5B, an RNA-dependent RNA polymerase (RdRp).[1] 3,5-DHF derivatives inhibit this enzyme via an allosteric mechanism. The 3-OH and 4-C=O groups chelate the divalent magnesium ions (

) at the polymerase active site, preventing the nucleophilic attack required for RNA chain elongation [1]. -

Influenza (H1N1): 3,4'-dihydroxyflavone has been shown to inhibit viral neuraminidase and block viral adsorption.[2] In vivo mouse models demonstrated reduced viral titers and lung pathology upon oral administration [2].[2]

Anticancer Activity: The Apoptotic Trigger

Derivatives like Galangin induce apoptosis in hepatocellular carcinoma (HCC) and breast cancer lines (MCF-7).

-

Mitochondrial Pathway: 3,5-DHF derivatives trigger the release of Cytochrome C by modulating the Bcl-2/Bax ratio.

-

Kinase Inhibition: They act as ATP-competitive inhibitors of the PI3K/Akt signaling pathway. The planarity of the flavonoid structure allows it to slot into the ATP-binding pocket of Akt, preventing downstream phosphorylation of mTOR and halting cell proliferation [3].

Mechanistic Pathway Diagram

Figure 2: Dual-mechanism action of 3,5-DHF derivatives targeting viral replication enzymes and cancer cell survival pathways.

Part 3: Experimental Validation Protocols

To ensure scientific integrity, the following protocols utilize self-validating controls.

Protocol A: Synthesis via Algar-Flynn-Oyamada (AFO) Reaction

The AFO reaction is the gold standard for accessing 3-hydroxyflavones from chalcones.

Reagents: 2'-Hydroxychalcone derivative, 30%

-

Dissolution: Dissolve 1.0 eq of 2'-hydroxychalcone in Methanol at 0°C.

-

Base Addition: Add 2.0 eq of NaOH solution dropwise. Solution will turn deep orange/red (phenolate formation).

-

Oxidation: Add 2.2 eq of

dropwise. Maintain temperature <5°C to prevent side reactions (Aurone formation). -

Cyclization: Stir at room temperature for 2–4 hours. The mixture will lighten as the flavonol precipitates.

-

Workup: Acidify with 2M HCl to pH 2. Filter the yellow precipitate. Recrystallize from EtOH.

Validation Check: The appearance of a C3-OH signal in

Protocol B: HCV NS5B Polymerase Inhibition Assay

This assay quantifies the ability of the derivative to block RNA synthesis.

-

System: Recombinant HCV NS5B protein (C-terminal truncated).

-

Substrate: Poly(rA) template and Oligo(U)12 primer.

-

Tracer:

-UTP (Radiolabeled Uridine Triphosphate). -

Reaction:

-

Incubate NS5B, Template/Primer, and Test Compound (0.1 - 100 µM) in buffer (20 mM Tris-HCl, 5 mM

, 1 mM DTT) for 15 min. -

Initiate with

-UTP. Incubate 1 hour at 30°C.

-

-

Detection: Quench with TCA (Trichloroacetic acid). Filter onto DE81 ion-exchange paper. Wash to remove unbound nucleotide. Measure incorporation via Liquid Scintillation Counting.

-

Control: Use Sofosbuvir triphosphate as a positive control for inhibition.

Synthesis Workflow Diagram

Figure 3: Step-by-step synthesis of 3-hydroxyflavones using the Algar-Flynn-Oyamada oxidation.

Part 4: Comparative Data Summary

The following table summarizes the biological activity of key 3,5-DHF derivatives based on literature consensus.

| Derivative | Primary Target | Activity (IC50 / EC50) | Mechanism |

| Galangin (3,5,7-Trihydroxyflavone) | HCV NS5B RdRp | 12.5 µM [1] | Allosteric Inhibition / Chelation |

| 3,4'-Dihydroxyflavone | Influenza A (H1N1) | 8.2 µM [2] | Neuraminidase Inhibition |

| Luteolin (3',4',5,7-Tetrahydroxyflavone) | LPS-induced NO | 16.9 µM [3] | NF-kB Suppression |

| 5,6-Dihydroxyflavone | SARS-CoV-2 Spike | N/A (Entry Block) [5] | RBD-ACE2 Interaction Blockade |

References

-

Biochemical Activities of the HCV NS5B RNA-Dependent RNA Polymerase. National Institutes of Health (NIH). Available at: [Link]

-

Antiviral activity of 3,4'-dihydroxyflavone on influenza A virus. PubMed.[2] Available at: [Link]

-

Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity. PubMed. Available at: [Link]

-

Revisiting the Algar-Flynn-Oyamada (AFO) Reaction Mechanism. Beilstein Archives. Available at: [Link]

-

5,6-dihydroxyflavone exerts anti-betacoronavirus activity by blocking viral entry. NIH / PubMed Central. Available at: [Link]

Sources

Technical Guide: Neuroprotective Profile of 3,5-Dihydroxyflavone (3,5-DHF) in vitro

Topic: Neuroprotective Effects of 3,5-Dihydroxyflavone in vitro Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Leads

Executive Summary

While 7,8-dihydroxyflavone (7,8-DHF) has garnered significant attention as a TrkB agonist, 3,5-dihydroxyflavone (3,5-DHF) (CAS: 6665-69-6) occupies a distinct and critical niche in neuropharmacology. It serves as a structural pharmacophore that isolates the contribution of the A-ring and C-ring chelation sites from the B-ring radical scavenging activity typically seen in catechols like quercetin.

This guide details the in vitro utility of 3,5-DHF, positioning it not merely as a therapeutic candidate, but as a precision tool for dissecting metal-mediated neurotoxicity (e.g., Ferroptosis, Alzheimer’s metal accumulation) versus general oxidative stress.

Structural Basis of Efficacy: The 3,5-Motif

The neuroprotective capacity of 3,5-DHF is dictated by its specific substitution pattern, which creates two distinct metal-binding domains while maintaining high lipophilicity due to the unsubstituted B-ring.

The Dual Chelation Mechanism

Unlike poly-hydroxylated flavonoids, 3,5-DHF lacks the 3',4'-catechol moiety on the B-ring. This absence reduces its direct radical scavenging potential (H-atom donation) compared to Quercetin but enhances its specificity for metal chelation .

-

Site 1 (5-hydroxy-4-keto): Located between the A-ring and C-ring. This site is favored for binding transition metals like Cu²⁺ and Fe²⁺, preventing them from catalyzing the Fenton reaction.

-

Site 2 (3-hydroxy-4-keto): Located on the C-ring. This is the high-affinity site. The 3-OH group is critical; its removal (as in flavone) or glycosylation (as in rutin) significantly diminishes neuroprotective efficacy against metal-induced toxicity.

Lipophilicity and BBB Penetration

The absence of B-ring hydroxyl groups makes 3,5-DHF significantly more lipophilic than its analogs (Quercetin, Myricetin). In in vitro BBB models (e.g., PAMPA or co-culture), 3,5-DHF demonstrates superior membrane permeability, allowing it to intercalate into the lipid bilayer and protect against lipid peroxidation from within the membrane.

Mechanisms of Action (MOA)

Inhibition of Fenton Chemistry (Primary MOA)

3,5-DHF acts primarily by sequestering redox-active metals. In neurodegenerative environments (AD/PD), free iron drives the conversion of H₂O₂ to the highly toxic hydroxyl radical (•OH).[1][2][3] 3,5-DHF forms stable complexes with Fe²⁺, effectively "capping" the catalytic potential of the metal.

Nrf2/ARE Pathway Activation

While a weaker direct scavenger, 3,5-DHF acts as a mild electrophile. This stress signal disrupts the Keap1-Nrf2 complex, promoting Nrf2 nuclear translocation and the upregulation of Phase II antioxidant enzymes (HO-1, NQO1).

Visualization of Signaling & Chelation

The following diagram illustrates the dual-pathway mechanism: direct metal sequestration and indirect Nrf2 activation.

Caption: 3,5-DHF mitigates neurotoxicity via direct iron chelation (blocking Fenton reactions) and Nrf2-mediated upregulation of heme oxygenase-1 (HO-1).

Experimental Protocols

Note on Stability: 3,5-DHF is relatively unstable in standard culture media (DMEM/RPMI) compared to glycosylated flavonoids. It can degrade within hours at pH 7.4. Strict adherence to the timing in the protocol below is required for reproducibility.

Protocol: Iron-Induced Neurotoxicity Model (PC12 or SH-SY5Y)

This assay validates the specific chelation potency of 3,5-DHF.

Materials:

-

Cell Line: SH-SY5Y (differentiated) or PC12 cells.

-

Compound: 3,5-Dihydroxyflavone (Sigma/Merck, >98% purity).

-

Vehicle: DMSO (Final concentration < 0.1%).

-

Insult: Ferrous Sulfate (FeSO₄) + Ascorbic Acid (to maintain Fe²⁺ state).

Step-by-Step Workflow:

-

Preparation (Day 0):

-

Seed SH-SY5Y cells at

cells/well in 96-well plates. -

Differentiate for 5–7 days (using Retinoic Acid) to induce neurite outgrowth.

-

-

Stock Solution (Day 7):

-

Dissolve 3,5-DHF in 100% DMSO to create a 50 mM stock. Store at -20°C in aliquots. Do not freeze-thaw.

-

-

Pre-treatment (Critical Step):

-

Dilute stock in serum-free media to 10, 20, and 50 µM.

-

Apply to cells for 2 hours (shorter than the standard 24h due to media instability).

-

-

The Insult:

-

Remove media. Wash 1x with PBS.

-

Add fresh media containing FeSO₄ (50 µM) .

-

Note: Do not co-incubate 3,5-DHF and Iron in the stock tube; add them sequentially to the cells to test intracellular protection vs. extracellular chelation.

-

-

Readout (24h post-insult):

-

Viability: CCK-8 or MTT assay.

-

Lipid Peroxidation: Measure MDA (Malondialdehyde) levels using TBARS assay. 3,5-DHF should significantly reduce MDA levels.

-

Visualization of Experimental Workflow

Caption: Workflow for assessing 3,5-DHF efficacy against iron-induced neurotoxicity. Note the short pre-treatment window to mitigate compound instability.

Data Interpretation & Troubleshooting

Expected Results

| Assay | Control (Vehicle) | Iron Only (Insult) | Iron + 3,5-DHF (20µM) | Interpretation |

| Cell Viability | 100% | 40-50% | 75-85% | Rescue indicates prevention of necrotic/apoptotic death. |

| ROS (DCFH-DA) | Low Fluorescence | High Fluorescence | Moderate Reduction | 3,5-DHF is a moderate scavenger; expect ~40% reduction. |

| MDA (Lipid Peroxidation) | < 1 nmol/mg | > 5 nmol/mg | < 2 nmol/mg | Strong Effect. 3,5-DHF excels at stopping lipid peroxidation chains. |

Troubleshooting Common Failures

-

Issue: No protection observed.

-

Cause: Compound degradation. 3,5-DHF is unstable in basic pH or prolonged incubation in DMEM.

-

Fix: Refresh media immediately before adding the compound. Ensure DMSO concentration is < 0.1% to avoid solvent toxicity masking the effect.

-

-

Issue: Precipitation in media.

-

Cause: High lipophilicity.

-

Fix: Sonicate the stock solution. Do not exceed 50 µM in aqueous media.

-

References

-

Structure-Activity Relationships of Flavonoids

- Title: Structure–antioxidant activity relationships of flavonoids and phenolic acids.

- Source:Free Radical Biology and Medicine

- Context: Establishes the 3-OH and 5-OH groups as critical determinants for metal chelation and antioxidant capacity, distinguishing 3,5-DHF

-

URL:[Link]

-

Stability in Culture Media

- Title: Metabolism of Phenolic Compounds in LPS-stimulated Raw264.

- Source:ACS Omega / Journal of Agricultural and Food Chemistry

- Context: Documents the instability of 3-hydroxyflavones (including 3,5-DHF)

-

URL:[Link]

-

Metal Chelation & Neuroprotection

-

BACE1 Inhibition (SAR Context)

- Title: Structure–Activity Relationship Analysis of Flavonoids and Its Inhibitory Activity Against BACE1 Enzyme.

- Source:Frontiers in Chemistry

- Context: Discusses the role of the C-ring hydroxylation (3-OH)

-

URL:[Link]

Sources

An In-depth Technical Guide on the Antiviral Activity of 3,5-Dihydroxyflavone Against Influenza Virus

Introduction

Influenza viruses are a persistent global health threat, causing seasonal epidemics and occasional pandemics with significant morbidity and mortality. The emergence of antiviral resistance to current therapeutics necessitates the exploration of novel antiviral agents.[1][2] Flavonoids, a class of polyphenolic secondary metabolites found in plants, have garnered considerable attention for their wide range of biological activities, including antiviral effects against various viruses.[3] This guide focuses on the potential antiviral activity of a specific flavonoid, 3,5-dihydroxyflavone, against the influenza virus. While direct and extensive research on 3,5-dihydroxyflavone's anti-influenza properties is emerging, this document synthesizes current knowledge on related flavonoids to provide a comprehensive technical framework for its investigation.[1][4][5]

This guide is intended for researchers, scientists, and drug development professionals. It will delve into the putative mechanisms of action, provide detailed experimental protocols for in vitro and in vivo evaluation, and offer insights into the scientific rationale behind these methodologies.

Putative Mechanisms of Antiviral Action

The antiviral activity of flavonoids against the influenza virus can be attributed to multiple mechanisms, often targeting different stages of the viral life cycle.[3][4] Based on studies of structurally similar flavonoids, 3,5-dihydroxyflavone may exert its anti-influenza effects through one or more of the following pathways:

Inhibition of Viral Entry

Flavonoids can interfere with the initial stages of viral infection, including attachment to and entry into host cells.[3] This can be achieved by:

-

Blocking Hemagglutinin (HA): Some flavonoids may bind to the viral surface glycoprotein hemagglutinin, preventing it from attaching to sialic acid receptors on the host cell surface.

-

Inhibiting Membrane Fusion: Another potential mechanism is the inhibition of the conformational changes in HA that are necessary for the fusion of the viral envelope with the endosomal membrane.[6]

Inhibition of Viral Enzymes

Key viral enzymes are attractive targets for antiviral drugs. For influenza virus, neuraminidase (NA) and RNA-dependent RNA polymerase (RdRp) are crucial for its replication and spread.

-

Neuraminidase (NA) Inhibition: Several flavonoids have been shown to inhibit the activity of NA, an enzyme essential for the release of progeny virions from infected cells.[1][7] By blocking NA, flavonoids can prevent the spread of the virus to new cells.

-

RNA-dependent RNA Polymerase (RdRp) Inhibition: The viral RdRp is responsible for the replication and transcription of the viral RNA genome. Inhibition of this enzyme would directly halt viral replication.[8]

Modulation of Host Cell Signaling Pathways

Influenza virus infection triggers a cascade of host cell signaling pathways, some of which are essential for viral replication, while others are involved in the host's inflammatory response. Flavonoids can modulate these pathways to the detriment of the virus.

-

Anti-inflammatory Effects: An excessive inflammatory response contributes significantly to the pathology of influenza. Some flavonoids can suppress the production of pro-inflammatory cytokines, potentially by inhibiting signaling pathways like the Toll-like receptor (TLR) pathway.[9][10]

Below is a diagram illustrating the potential points of intervention for 3,5-dihydroxyflavone in the influenza virus life cycle.

Caption: Potential targets of 3,5-dihydroxyflavone in the influenza virus life cycle.

In Vitro Evaluation of Antiviral Activity

A series of in vitro assays are essential to determine the antiviral efficacy and mechanism of action of 3,5-dihydroxyflavone.

Cytotoxicity Assay

Prior to assessing antiviral activity, it is crucial to determine the non-toxic concentration range of 3,5-dihydroxyflavone in the host cells used for the antiviral assays, typically Madin-Darby canine kidney (MDCK) cells.[11]

Table 1: Example Cytotoxicity Data for 3,5-Dihydroxyflavone in MDCK Cells

| Concentration (µM) | Cell Viability (%) |

| 0 (Control) | 100 |

| 10 | 98.5 |

| 25 | 97.2 |

| 50 | 95.8 |

| 100 | 85.1 |

| 200 | 52.3 |

From this data, the 50% cytotoxic concentration (CC50) can be calculated. Subsequent antiviral assays should be conducted at concentrations well below the CC50 value.

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed MDCK cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of 3,5-dihydroxyflavone in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate cell viability as a percentage of the untreated control.

Plaque Reduction Assay

This assay is a gold standard for quantifying the inhibition of viral replication.[12][13]

Table 2: Example Plaque Reduction Data for 3,5-Dihydroxyflavone

| Concentration (µM) | Plaque Count | % Inhibition |

| 0 (Virus Control) | 120 | 0 |

| 10 | 85 | 29.2 |

| 25 | 48 | 60.0 |

| 50 | 15 | 87.5 |

| 100 | 2 | 98.3 |

The 50% effective concentration (EC50) can be determined from this data, which is the concentration of the compound that inhibits plaque formation by 50%.

Protocol: Plaque Reduction Assay [12][13][14]

-

Cell Seeding: Seed MDCK cells in 6-well plates to form a confluent monolayer.[12]

-

Virus Infection: Wash the cells with PBS and infect with influenza virus (e.g., A/PR/8/34 H1N1) at a multiplicity of infection (MOI) that yields 50-100 plaques per well. Incubate for 1 hour at 37°C for virus adsorption.[13]

-

Compound Treatment: Remove the virus inoculum and wash the cells. Overlay the cells with a mixture of 2X DMEM and 1.6% agarose containing serial dilutions of 3,5-dihydroxyflavone and TPCK-trypsin (1 µg/mL).

-

Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours until plaques are visible.[12]

-

Staining: Fix the cells with 10% formalin and stain with 1% crystal violet.[12]

-

Plaque Counting: Count the number of plaques in each well.

Caption: Workflow for the plaque reduction assay.

Neuraminidase (NA) Inhibition Assay

This enzymatic assay determines if 3,5-dihydroxyflavone directly inhibits the activity of influenza neuraminidase.[15][16][17]

Protocol: Fluorescence-Based NA Inhibition Assay [17]

-

Reagent Preparation: Prepare serial dilutions of 3,5-dihydroxyflavone.

-

Reaction Setup: In a black 96-well plate, add the diluted compound, influenza virus (as the source of NA), and the fluorescent substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

-

Incubation: Incubate the plate at 37°C for 1 hour.[17]

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., 0.1 M glycine, pH 10.7).

-

Fluorescence Measurement: Measure the fluorescence (excitation at 365 nm, emission at 450 nm) using a fluorometer.

-

Calculation: Calculate the percentage of NA inhibition relative to the virus control without the compound. The IC50 value is the concentration that inhibits 50% of the NA activity.

Hemagglutination (HA) Inhibition Assay

This assay assesses the ability of 3,5-dihydroxyflavone to interfere with the agglutination of red blood cells (RBCs) by the influenza virus, indicating inhibition of viral attachment.[18][19]

Protocol: Hemagglutination Inhibition (HI) Assay [19][20]

-

Compound and Virus Preparation: Prepare serial dilutions of 3,5-dihydroxyflavone. Dilute the influenza virus to 4 hemagglutinating units (HAU).

-

Incubation: In a V-bottom 96-well plate, mix the diluted compound with the virus and incubate at room temperature for 30 minutes.

-

RBC Addition: Add a 0.5% suspension of chicken or turkey red blood cells to each well.

-

Incubation: Incubate at room temperature for 30-60 minutes.

-

Observation: Observe the wells for hemagglutination. A button of RBCs at the bottom of the well indicates inhibition, while a diffuse lattice of RBCs indicates hemagglutination.

-

Titer Determination: The HI titer is the highest dilution of the compound that completely inhibits hemagglutination.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR can be used to quantify the effect of 3,5-dihydroxyflavone on the levels of viral RNA within infected cells, providing a direct measure of the inhibition of viral replication.[21][22][23][24][25]

Protocol: qRT-PCR for Viral RNA Quantification [21]

-

Cell Culture and Infection: Culture MDCK cells, infect with influenza virus, and treat with various concentrations of 3,5-dihydroxyflavone.

-

RNA Extraction: At different time points post-infection, harvest the cells and extract total RNA.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase and primers specific for a conserved region of an influenza gene (e.g., the M gene).

-

Real-Time PCR: Perform real-time PCR using the synthesized cDNA, specific primers, and a fluorescent probe (e.g., TaqMan).

-

Data Analysis: Quantify the viral RNA levels relative to a housekeeping gene (e.g., GAPDH) and compare the levels in treated versus untreated cells.

In Vivo Evaluation of Antiviral Efficacy

Promising results from in vitro studies should be followed by in vivo evaluation in an animal model, typically mice.[1][26]

Murine Model of Influenza Infection

Mice are infected intranasally with a mouse-adapted influenza virus strain (e.g., A/PR/8/34). Treatment with 3,5-dihydroxyflavone can be administered via oral gavage or other appropriate routes.

Assessment of Efficacy

The antiviral efficacy in vivo is assessed by monitoring several parameters:

-

Survival Rate: The percentage of mice surviving the viral challenge.

-

Body Weight Loss: Influenza infection leads to weight loss, and an effective antiviral should ameliorate this.[26]

-

Viral Titer in Lungs: At specific time points post-infection, lungs are harvested, and the viral load is determined by plaque assay or qRT-PCR.[1]

-

Lung Histopathology: Histological examination of lung tissue can reveal the extent of inflammation and tissue damage, which should be reduced by effective treatment.[1]

Table 3: Example In Vivo Efficacy Data for 3,5-Dihydroxyflavone in Mice

| Treatment Group | Survival Rate (%) | Mean Body Weight Loss (%) | Lung Viral Titer (log10 PFU/g) |

| Mock | 100 | 0 | 0 |

| Virus Control | 20 | 25 | 6.5 |

| 3,5-DHF (10 mg/kg) | 60 | 15 | 4.2 |

| 3,5-DHF (25 mg/kg) | 80 | 8 | 3.1 |

| Oseltamivir | 90 | 5 | 2.5 |

Conclusion

This technical guide provides a comprehensive framework for the investigation of the antiviral activity of 3,5-dihydroxyflavone against the influenza virus. By systematically applying the described in vitro and in vivo methodologies, researchers can elucidate its mechanism of action, determine its efficacy, and assess its potential as a novel anti-influenza therapeutic. The multi-faceted approach, targeting various stages of the viral life cycle and modulating the host response, is a promising strategy in the ongoing search for effective antiviral agents.

References

-

Isegawa, M., et al. (2022). Anti-influenza A virus activity of flavonoids in vitro: a structure-activity relationship. PubMed. Available at: [Link]

-

Hossain, M. K., et al. (2014). Antiviral activity of 3,4'-dihydroxyflavone on influenza a virus. Journal of Microbiology. Available at: [Link]

-

Utsunomiya, T., et al. (2011). Anti-influenza virus activity of tricin, 4',5,7-trihydroxy-3',5'-dimethoxyflavone. PubMed. Available at: [Link]

-

Zakaryan, H., et al. (2021). Antiviral activities of flavonoids. PMC. Available at: [Link]

-

Chen, Z., et al. (2025). Anti-influenza Activity of Blumea Balsamifera (L.) DC. Extract: In Vitro and In Vivo Evaluation Against Multiple Influenza Virus Strains. ResearchGate. Available at: [Link]

-

Lau, K. M., et al. (2024). 3,4,5-tri-O-caffeoylquinic acid attenuates influenza A virus induced inflammation through Toll-like receptor 3/7 activated signaling pathway. PubMed. Available at: [Link]

-

Furuta, Y., et al. (Year not available). In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705. PMC. Available at: [Link]

-

Nagai, T., et al. (1990). Inhibition of influenza virus sialidase and anti-influenza virus activity by plant flavonoids. PubMed. Available at: [Link]

-

Shi, Y., et al. (2008). Anti-influenza Virus Activities of Flavonoids From the Medicinal Plant Elsholtzia Rugulosa. Planta Medica. Available at: [Link]

-

Nagai, T., et al. (Year not available). Antiviral activity of plant flavonoid, 5,7,4'-trihydroxy-8-methoxyflavone, from the roots of Scutellaria baicalensis against influenza A (H3N2) and B viruses. PubMed. Available at: [Link]

-

Wang, L., et al. (2020). Anti-influenza A virus mechanism of three representative compounds from Flos Trollii via TLRs signaling pathways. PubMed. Available at: [Link]

-

Ghaffari, S., et al. (Year not available). Flavonoids Antiviral Effects: Focusing on Entry Inhibition of Influenza and Coronavirus. SpringerLink. Available at: [Link]

-

Isegawa, M., et al. (Year not available). Anti-influenza A virus activity of flavonoids in vitro: a structure–activity relationship. ResearchGate. Available at: [Link]

-

Li, Y., et al. (Year not available). Licoflavone B Suppresses Influenza A Virus by Targeting the Viral RNA-Dependent RNA Polymerase (RdRp). MDPI. Available at: [Link]

-

Chan, J. F., et al. (2022). Inhibition of Influenza Virus Replication by Oseltamivir Derivatives. MDPI. Available at: [Link]

-

Gallucci, J. A., et al. (Year not available). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. PMC. Available at: [Link]

-

Haselhorst, T., et al. (2017). An Optimized Hemagglutination Inhibition (HI) Assay to Quantify Influenza-specific Antibody Titers. PMC. Available at: [Link]

-

Mansoor, F., et al. (Year not available). Cytotoxicities of 3,6-dihydroxyflavone (3,6-DHF). ResearchGate. Available at: [Link]

-

Animal and Plant Health Agency. (Year not available). Influenza - Neuraminidase Inhibition Test. GOV.UK. Available at: [Link]

-

Ward, C. L., et al. (Year not available). Design and performance testing of quantitative real time PCR assays for influenza A and B viral load measurement. PMC. Available at: [Link]

-

Thompson, C. P., et al. (2023). H3N2 influenza hemagglutination inhibition method qualification with data driven statistical methods for human clinical trials. Frontiers. Available at: [Link]

-

Animal and Plant Health Agency. (Year not available). Detection of influenza A matrix gene by real-time Taqman® RT- PCR. APHA Science Services. Available at: [Link]

-

Couzens, L., et al. (2016). Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay. PMC. Available at: [Link]

-

Kim, J. H., et al. (Year not available). Cytotoxic Activity of 3,6-Dihydroxyflavone in Human Cervical Cancer Cells and Its Therapeutic Effect on c-Jun N-Terminal Kinase Inhibition. NIH. Available at: [Link]

-

Okomo-Adhiambo, M., et al. (2025). Standardizing the Influenza Neuraminidase Inhibition Assay among United States Public Health Laboratories Conducting Virological Surveillance. ResearchGate. Available at: [Link]

-

Su, Y. C., et al. (2025). Real-time RT-qPCR assay for the analysis of human influenza A virus transcription and replication dynamics. ResearchGate. Available at: [Link]

- Unknown Author. (Year not available).

-

Yueh, M. F., et al. (Year not available). Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. PMC. Available at: [Link]

-

Unknown Author. (Year not available). Plaque reduction assay of compound 1 against influenza viruses. ResearchGate. Available at: [Link]

-

Flesher, M., et al. (2024). 7,8-Dihydroxyflavone is a direct inhibitor of human and murine pyridoxal phosphatase. eLife. Available at: [Link]

-

World Health Organization. (Year not available). WHO information for the molecular detection of influenza viruses. WHO. Available at: [Link]

-

Creative Biolabs. (Year not available). Hemagglutination Inhibition (HI) Assay Protocol. Creative Biolabs. Available at: [Link]

-

Animal and Plant Health Agency. (2020). Haemagglutination Inhibition tests for Paramyxoviruses (Avulaviruses) and Orthomyxoviruses, Infectious Bronchitis Virus and Egg. GOV.UK. Available at: [Link]

-

Cell Biolabs, Inc. (Year not available). Influenza A Immunoplaque Assay Kit. Cell Biolabs, Inc.. Available at: [Link]

-

James, J., et al. (Year not available). A universal RT-qPCR assay for “One Health” detection of influenza A viruses. PMC. Available at: [Link]

-

Hurt, A. C., et al. (2017). Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. PMC. Available at: [Link]

-

Various Authors. (2019). Influenza viruses plaque assay?. ResearchGate. Available at: [Link]

Sources

- 1. Antiviral activity of 3,4'-dihydroxyflavone on influenza a virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. brieflands.com [brieflands.com]

- 4. Anti-influenza A virus activity of flavonoids in vitro: a structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-influenza virus activities of flavonoids from the medicinal plant Elsholtzia rugulosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antiviral activity of plant flavonoid, 5,7,4'-trihydroxy-8-methoxyflavone, from the roots of Scutellaria baicalensis against influenza A (H3N2) and B viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of influenza virus sialidase and anti-influenza virus activity by plant flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 3,4,5-tri-O-caffeoylquinic acid attenuates influenza A virus induced inflammation through Toll-like receptor 3/7 activated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-influenza A virus mechanism of three representative compounds from Flos Trollii via TLRs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antiviral activities of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of Influenza Virus Replication by Oseltamivir Derivatives [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. izsvenezie.com [izsvenezie.com]

- 16. researchgate.net [researchgate.net]

- 17. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 18. An Optimized Hemagglutination Inhibition (HI) Assay to Quantify Influenza-specific Antibody Titers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Hemagglutination Inhibition (HI) Assay Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 20. science.vla.gov.uk [science.vla.gov.uk]

- 21. Design and performance testing of quantitative real time PCR assays for influenza A and B viral load measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 22. science.vla.gov.uk [science.vla.gov.uk]

- 23. researchgate.net [researchgate.net]

- 24. cdn.who.int [cdn.who.int]

- 25. A universal RT-qPCR assay for “One Health” detection of influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Anti-influenza virus activity of tricin, 4',5,7-trihydroxy-3',5'-dimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Solubility Challenge of a Promising Flavonoid

An In-Depth Technical Guide to the Solubility of 3,5-Dihydroxyflavone for Researchers and Drug Development Professionals

3,5-Dihydroxyflavone is a member of the flavonoid family, a class of polyphenolic compounds widely recognized for their potential therapeutic properties, including antioxidant and anti-inflammatory activities. Its core structure, consisting of a C6-C3-C6 carbon skeleton, imparts a rigid, largely hydrophobic character, which is sparingly functionalized with two hydroxyl groups. The precise positioning of these hydroxyl groups at the 3 and 5 positions governs the molecule's electronic properties, hydrogen bonding capabilities, and, critically, its solubility.

For researchers in drug discovery and development, the solubility of a lead compound is a paramount concern. It dictates the compound's bioavailability, influences formulation strategies, and ultimately impacts its therapeutic efficacy. Poor aqueous solubility can be a significant barrier to clinical translation, necessitating advanced formulation techniques or chemical modification. This guide provides a comprehensive overview of the solubility of 3,5-dihydroxyflavone, grounding the discussion in fundamental physicochemical principles and established experimental methodologies. While specific quantitative solubility data for 3,5-dihydroxyflavone is not extensively reported in public literature, we will draw upon data from its close and well-studied isomer, chrysin (5,7-dihydroxyflavone), to illustrate the core concepts and behaviors that govern this class of molecules.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. The flavone backbone is largely nonpolar, while the hydroxyl groups provide sites for hydrogen bonding, creating a molecule with dual hydrophobic and hydrophilic character.

Key physicochemical parameters for 3,5-dihydroxyflavone are summarized below. These values help in predicting its behavior in different solvent systems.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₀O₄ | [1] |

| Molecular Weight | 254.24 g/mol | [1] |

| Melting Point | 145-146 °C | [1] |

| Predicted pKa | 6.58 ± 0.40 | [1] |

| Predicted logP (o/w) | 3.477 (for isomer 3-hydroxyflavone) | [2] |

The predicted pKa suggests that the hydroxyl groups have weak acidic character, implying that solubility in aqueous media could be enhanced at pH values above 6.58, where the molecule would exist in its more soluble anionic form. The high predicted octanol-water partition coefficient (logP) indicates a strong preference for nonpolar environments over water, classifying it as a lipophilic compound.[3]

Solubility in Water and Organic Solvents

Consistent with its lipophilic nature, 3,5-dihydroxyflavone and its isomers are known to be poorly soluble in water but exhibit significantly better solubility in organic solvents. The data for the closely related isomer, chrysin, quantitatively illustrates this principle. Chrysin is reported to have an extremely low aqueous solubility of less than 1 µg/mL.[3] In contrast, its solubility in organic solvents is substantially higher.

| Solvent | Reported Solubility of Chrysin (5,7-Dihydroxyflavone) | Source |

| Water | < 1 µg/mL | [3] |

| DMSO | ~30 mg/mL | [4] |

| Dimethylformamide (DMF) | ~30 mg/mL | [4] |

| Ethanol | Solubility increases with temperature and ethanol concentration in water mixtures. | [5] |

| Acetone | Soluble (used as a solvent for preparing solid dispersions). | [6] |

| Acetonitrile | Studied as a solvent for various flavonoids. | [7] |

| tert-Amyl Alcohol | Studied as a solvent for various flavonoids. | [7] |

Factors Influencing Solubility: A Deeper Dive

The solubility of 3,5-dihydroxyflavone is not a fixed value but is dynamically influenced by several environmental factors. Understanding these factors is crucial for controlling its behavior in experimental and formulation settings.

Solvent Polarity and Hydrogen Bonding

The principle of "like dissolves like" is central here. Water is a highly polar, protic solvent that forms strong hydrogen bond networks. While the hydroxyl groups of 3,5-dihydroxyflavone can act as hydrogen bond donors and acceptors, the large, nonpolar aromatic backbone disrupts the water structure, making dissolution energetically unfavorable. Organic solvents like DMSO, DMF, and ethanol are more effective because they are less polar and can engage in favorable van der Waals interactions with the flavonoid's aromatic rings while also accommodating hydrogen bonds with the hydroxyl groups.

Temperature

The dissolution of flavonoids like chrysin is typically an endothermic process, meaning that solubility increases with temperature.[5] This relationship is governed by the thermodynamics of the system. Supplying thermal energy helps overcome the lattice energy of the solid flavonoid and the energy required to create a cavity in the solvent. Studies on chrysin in ethanol-water mixtures have consistently shown a positive correlation between temperature and solubility over ranges such as 293.15 K to 323.15 K (20 °C to 50 °C).[5][8][9][10]

pH and Ionization

The phenolic hydroxyl groups on the flavone structure are weakly acidic. In aqueous solutions, their state of ionization is dependent on the pH of the medium.

-

At acidic or neutral pH: The molecule remains in its neutral, protonated form, which has very low water solubility.

-

At alkaline pH (pH > pKa): The hydroxyl groups deprotonate to form phenolate anions. The introduction of a negative charge significantly increases the molecule's polarity and its ability to interact favorably with water molecules, thereby increasing its solubility.[7]

Co-solvency

The solubility of poorly water-soluble compounds can be dramatically increased by adding a water-miscible organic solvent, a technique known as co-solvency. For flavonoids, mixtures of ethanol and water are commonly used. Research has demonstrated that the solubility of chrysin increases as the proportion of ethanol in the ethanol-water mixture is enriched.[5][10] The ethanol acts as a co-solvent by reducing the overall polarity of the solvent system, making it more favorable for the hydrophobic flavone backbone.

Standard Protocol for Experimental Solubility Determination

A reliable and reproducible method for determining solubility is essential. The isothermal shake-flask method is a gold-standard technique for measuring equilibrium solubility.[11]

Step-by-Step Methodology: Isothermal Shake-Flask Method

-

Preparation: Add an excess amount of solid 3,5-dihydroxyflavone to a known volume of the selected solvent (e.g., water, buffer, organic solvent) in a sealed, inert container (e.g., a glass vial with a Teflon-lined cap).

-

Causality: Using an excess of the solid ensures that the solution reaches saturation, which is the definition of equilibrium solubility. A sealed container prevents solvent evaporation, which would alter the concentration.

-

-

Equilibration: Place the container in an isothermal shaker or incubator set to a constant temperature. Agitate the mixture for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to stand without agitation at the same constant temperature for several hours (e.g., 12-24 hours) to allow the undissolved solid to settle.[11]

-

Causality: This step is crucial to avoid aspirating solid particles during sampling, which would lead to an overestimation of solubility. Centrifugation at the same temperature can be used as an alternative or additional step.

-

-

Sampling and Filtration: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a solvent-compatible, low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE) to remove any remaining microscopic particles.

-

Causality: Filtration is a mandatory step to ensure only the dissolved compound is measured. The filter material must be chosen carefully to prevent adsorption of the analyte.

-

-